molecular formula C7H14BrN B1429578 2-(2-Bromoethyl)-1-methylpyrrolidine CAS No. 87642-30-6

2-(2-Bromoethyl)-1-methylpyrrolidine

Cat. No. B1429578
CAS RN: 87642-30-6
M. Wt: 192.1 g/mol
InChI Key: HEIUQVCWUAMJAG-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromoethyl)-1-methylpyrrolidine” likely belongs to the class of organic compounds known as alkyl halides . These are organic compounds containing a halogen atom bonded to an alkyl group .


Synthesis Analysis

While specific synthesis methods for “2-(2-Bromoethyl)-1-methylpyrrolidine” are not available, similar compounds such as 2-bromoalkanes are typically prepared by the addition of hydrogen bromide to the 1-alkene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Bromoethyl)-1-methylpyrrolidine” would depend on its specific structure. For instance, similar compounds like 2-bromoethyl acrylate have a molecular weight of approximately 179.012 Da .

Scientific Research Applications

Synthesis of β-Peptidomimetics

2-(2-Bromoethyl)-1-methylpyrrolidine: is used in the synthesis of small β-peptidomimetics . These are compounds that mimic the structure and function of natural peptides, which are crucial in various biological processes. By mimicking these structures, researchers can create molecules with potential therapeutic applications, particularly as antimicrobial agents.

Creation of Antimicrobial Agents

The compound’s role in synthesizing antimicrobial agents is significant due to its ability to form structures that can interact with biological systems . These agents can be designed to target specific pathogens, offering a tailored approach to treating infections.

Development of Curable Polymers

2-(2-Bromoethyl)-1-methylpyrrolidine: contributes to the development of curable and reactive polymers . The presence of reactive bromine allows for the creation of polymers that can be cured or hardened through various chemical reactions, making it valuable in materials science.

Synthesis of Monomers

This compound is also utilized in the synthesis of other monomers . Monomers are the building blocks of polymers, and the ability to synthesize them with specific properties is crucial for creating new materials with desired characteristics.

Organic Synthesis Reagent

It serves as a starting reagent in organic synthesis, particularly in the creation of complex organic compounds . Its reactivity with other organic molecules makes it a versatile tool in constructing a wide range of chemical structures.

Research in Medicinal Chemistry

In medicinal chemistry, 2-(2-Bromoethyl)-1-methylpyrrolidine is used to develop new drugs and study their interactions with biological targets . Its structural flexibility allows for the exploration of new pharmacophores, which are parts of a molecular structure that are responsible for a drug’s biological activity.

Safety and Hazards

The safety and hazards associated with “2-(2-Bromoethyl)-1-methylpyrrolidine” would depend on its specific properties. For instance, bromoalkanes in general can be harmful if swallowed, cause skin and eye irritation, and may be harmful if inhaled .

Mechanism of Action

properties

IUPAC Name

2-(2-bromoethyl)-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIUQVCWUAMJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732755
Record name 2-(2-Bromoethyl)-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87642-30-6
Record name 2-(2-Bromoethyl)-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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